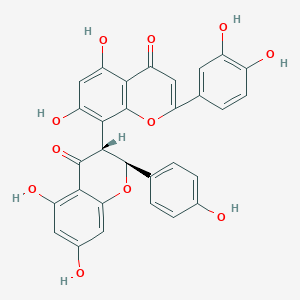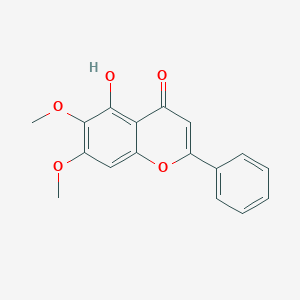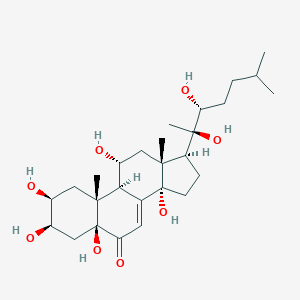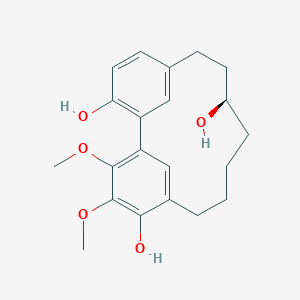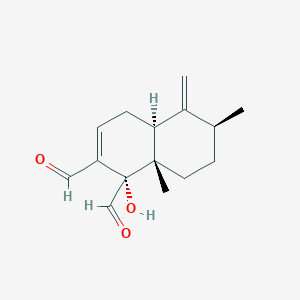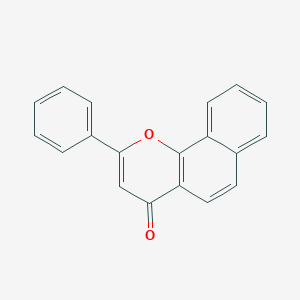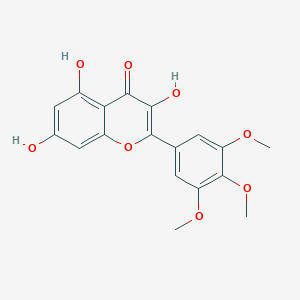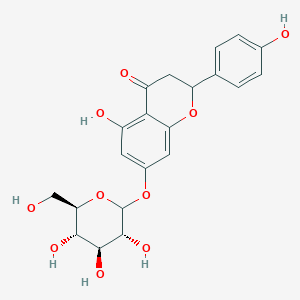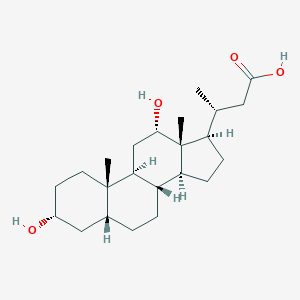
Nordeoxycholic acid
Overview
Description
Nordeoxycholic acid is a metabolite of the bile acid norcholic acid and a 23-carbon derivative of deoxycholic acid . It is a derivative of Deoxycholic acid (DC); the bile acid metabolized to mostly ester glucuronides and hydroxylated derivatives .
Molecular Structure Analysis
Nordeoxycholic acid has the molecular formula C23H38O4 . The InChIKey of Nordeoxycholic acid is PLRQOCVIINWCFA-AHFDLSHQSA-N . The Canonical SMILES representation is CC(CC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C .Scientific Research Applications
Crystal Structures and Inclusion Compounds : Nordeoxycholic acid demonstrates a robust structural motif in inclusion crystals, forming various organic compounds. This motif is based on a cyclic hydrogen bond network and steric complementarity in the lipophilic parts, indicating its potential in crystal engineering (Sugahara, Sada, & Miyata, 1999).
Enantioresolution and Host Frameworks : Studies on nordeoxycholic acid show that it forms host frameworks with channels where aliphatic alcohols are accommodated. This enantioresolution, related to the four-location model, indicates its application in molecular separation and analysis (Kato et al., 2003).
Flexibility of Host Frameworks : Nordeoxycholic acid, with a shorter side chain than deoxycholic acid, forms inclusion crystals with various organic substances. The drastic increase in the flexibility of its open host frameworks, due to slight chemical modifications, is notable for crystal engineering (Kato, Sugahara, Tohnai, Sada, & Miyata, 2004).
Intestinal Absorption and Metabolism : The intestinal absorption and hepatic and intestinal bacterial biotransformations of nordeoxycholic acid were explored in rats. Unlike C24 bile acid, which is secreted by rat liver as its taurine conjugate, nordeoxycholic acid appeared predominantly in the unconjugated form (Nakatomi, Kihira, Kuramoto, & Hoshita, 1985).
Hepatobiliary Transport in Rats : Nordeoxycholic acid has been studied for selective hepatobiliary transport in mutant rats with a canalicular transport defect. This research provides insights into its potential role in liver function and bile acid metabolism (Elferink, de Haan, Lambert, Hagey, Hofmann, & Jansen, 1989).
Future Directions
Norursodeoxycholic acid (norUDCA) is a promising drug for a range of cholestatic liver and bile duct disorders . It has been successfully tested clinically in patients with primary sclerosing cholangitis (PSC) as the first application in patients . Moreover, hepatic enrichment of norUDCA facilitates direct therapeutic effects on both parenchymal and non-parenchymal liver cells, thereby counteracting cholestasis, steatosis, hepatic inflammation, and fibrosis, inhibiting hepatocellular proliferation, and promoting autophagy .
Mechanism of Action
Target of Action
Nordeoxycholic acid, also known as Nor-Desoxycholic Acid, is a metabolite of the bile acid norcholic acid . It primarily targets the liver, where it interacts with enzyme-enriched liver subcellular fractions .
Mode of Action
The compound interacts with its targets in the liver through in vitro incubation . This interaction leads to the production of various metabolites, which are crucial for maintaining physiological status .
Biochemical Pathways
Nordeoxycholic acid affects several biochemical pathways. The primary metabolism channels for nordeoxycholic acid are hydroxylation, oxidation, epimerization, sulfation, and glucuronidation . These pathways lead to the production of twelve metabolites (M1–M12) .
Pharmacokinetics
The pharmacokinetics of nordeoxycholic acid involve its metabolism in the liver. After in vitro incubation with enzyme-enriched liver subcellular fractions of mouse, rat, or human, the compound undergoes various transformations, leading to the production of different metabolites .
Result of Action
The action of nordeoxycholic acid results in the production of various metabolites, which contribute to maintaining the homeostasis of the bile acid submetabolome . This submetabolome, composed of hundreds of bile acid species, plays a significant role in maintaining physiological status .
Action Environment
The action, efficacy, and stability of nordeoxycholic acid are influenced by various environmental factors. These include the specific conditions of the liver environment and the presence of enzyme-enriched liver subcellular fractions .
properties
IUPAC Name |
(3R)-3-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O4/c1-13(10-21(26)27)17-6-7-18-16-5-4-14-11-15(24)8-9-22(14,2)19(16)12-20(25)23(17,18)3/h13-20,24-25H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-,16+,17-,18+,19+,20+,22+,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRQOCVIINWCFA-AHFDLSHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nordeoxycholic acid | |
CAS RN |
53608-86-9 | |
| Record name | 23-Nordeoxycholic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053608869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




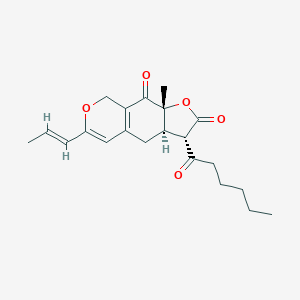
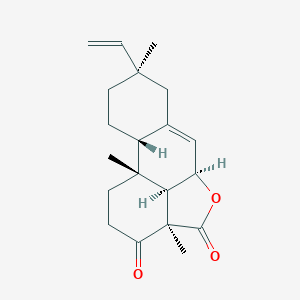
![1'-Benzyl-2-(4-methoxyphenyl)-9-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]](/img/structure/B191903.png)
